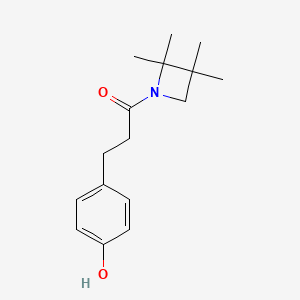![molecular formula C16H18F3NO3 B7648325 Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The exact mechanism of action of oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone is not fully understood. However, research has shown that this compound inhibits the activity of certain enzymes involved in the inflammatory response and tumor growth, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and anti-tumor properties. Additionally, this compound has been shown to have minimal toxicity and does not exhibit any significant adverse effects on normal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases and cancer. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several potential future directions for the research on oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone. One potential direction is the development of new drugs based on this compound for the treatment of various inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential adverse effects. Finally, future research could focus on optimizing the synthesis method for this compound to make it more accessible for widespread use in research.
Synthesis Methods
Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 4-(trifluoromethyl)benzaldehyde with morpholine in the presence of a catalyst to form 2-(4-(trifluoromethyl)phenyl)morpholine. The resulting compound is then reacted with oxalyl chloride to form oxalyl chloride salt, which is further reacted with 3-hydroxypropan-1-ol to form the final product, this compound.
Scientific Research Applications
Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone has been extensively studied for its potential applications in medicinal chemistry. Research has shown that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, studies have shown that this compound exhibits anti-tumor properties, making it a potential candidate for the treatment of various types of cancer.
properties
IUPAC Name |
oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)13-3-1-11(2-4-13)14-9-20(6-8-23-14)15(21)12-5-7-22-10-12/h1-4,12,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIOEEIWWLKQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenyl]acetamide](/img/structure/B7648245.png)
![2-[2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B7648251.png)

![2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7648271.png)
![3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B7648276.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B7648291.png)
![N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide](/img/structure/B7648299.png)
![N-[[2-(2-hydroxyethoxy)phenyl]methyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648308.png)

![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)